molecular formula C17H15F3OS B1343477 3-(4-Thiomethylphenyl)-2'-trifluoromethylpropiophenone CAS No. 898781-53-8

3-(4-Thiomethylphenyl)-2'-trifluoromethylpropiophenone

Cat. No.: B1343477
CAS No.: 898781-53-8
M. Wt: 324.4 g/mol
InChI Key: ODLFTXVOXRLFCM-UHFFFAOYSA-N
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Description

3-(4-Thiomethylphenyl)-2'-trifluoromethylpropiophenone (CAS 898781-53-8) is a propiophenone derivative with the molecular formula C₁₇H₁₃F₃OS and a molecular weight of 322.35 g/mol . The compound features a thiomethyl (-SCH₃) group at the para position of the phenyl ring and a trifluoromethyl (-CF₃) group at the 2' position of the adjacent aromatic ring (Figure 1).

The compound is marketed with a purity of 95+% (Crysdot LLC) and is primarily used in medicinal chemistry research, though specific biological targets or mechanisms remain undisclosed in available literature .

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3OS/c1-22-13-9-6-12(7-10-13)8-11-16(21)14-4-2-3-5-15(14)17(18,19)20/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLFTXVOXRLFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644389
Record name 3-[4-(Methylsulfanyl)phenyl]-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-53-8
Record name 1-Propanone, 3-[4-(methylthio)phenyl]-1-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Methylsulfanyl)phenyl]-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Thiomethylphenyl)-2’-trifluoromethylpropiophenone typically involves the reaction of 4-thiomethylbenzaldehyde with 2-trifluoromethylpropiophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Thiomethylphenyl)-2’-trifluoromethylpropiophenone undergoes various types of chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

3-(4-Thiomethylphenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-Thiomethylphenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The thiomethyl and trifluoromethyl groups contribute to its reactivity and ability to interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Propiophenone Derivatives

CAS No. Thiomethyl Position Trifluoromethyl Position Molecular Weight (g/mol) Purity Notable Features
898781-53-8 4-phenyl 2' 322.35 95+% Target compound; medicinal use
898780-22-8 2-phenyl 2' 322.35 N/A Ortho-thiomethyl isomer
898780-25-1 2-phenyl 3' 322.35 N/A Meta-trifluoromethyl isomer
898780-28-4 2-phenyl 4' 322.35 N/A Para-trifluoromethyl isomer
898781-55-0 4-phenyl 3' 322.35 N/A Meta-trifluoromethyl isomer
898776-02-8 4-methoxyphenyl 2' 308.30 97% Methoxy vs. thiomethyl substitution

Key Observations :

Thiomethyl vs. Methoxy : Replacing the thiomethyl group with methoxy (CAS 898776-02-8) reduces molecular weight by 14.05 g/mol and increases purity to 97%, suggesting differences in synthetic accessibility or stability .

Electronic Effects : The thiomethyl group’s electron-donating nature contrasts with the trifluoromethyl group’s electron-withdrawing properties, creating a polarized electronic environment that may influence reactivity in cross-coupling reactions or hydrogen bonding .

Physicochemical and Commercial Properties

Table 2: Comparative Physicochemical Data

Property 898781-53-8 (Target) 898780-22-8 (2-Thiomethyl) 898776-02-8 (Methoxy)
Molecular Weight 322.35 322.35 308.30
Purity 95+% N/A 97%
Storage Conditions Not specified Not specified Not specified
Commercial Availability Limited stock Not listed Available

Key Findings :

  • Data gaps in boiling points , solubility , and safety profiles (e.g., GHS classifications) hinder a comprehensive comparison .

Biological Activity

3-(4-Thiomethylphenyl)-2'-trifluoromethylpropiophenone is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

  • Chemical Name : this compound
  • Molecular Formula : C17H15F3OS
  • CAS Number : 898781-53-8
  • Key Functional Groups : Thiomethyl and trifluoromethyl groups attached to a propiophenone backbone.

Synthesis

The synthesis of this compound typically involves the reaction of 4-thiomethylbenzaldehyde with 2-trifluoromethylpropiophenone. The reaction is conducted under basic conditions, often using potassium carbonate in dimethylformamide as a solvent, and requires heating to facilitate the reaction. This method yields the desired compound with good purity, suitable for further biological evaluation.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, derivatives with similar structural features have shown significant inhibition of cell growth in human cancer lines such as RKO and HeLa .
  • Anti-inflammatory Properties : Compounds with thiomethyl and trifluoromethyl groups often exhibit anti-inflammatory effects, potentially through modulation of inflammatory pathways.
  • Antioxidant Activity : The presence of the thiomethyl group may enhance the antioxidant capacity of the compound, contributing to its protective effects against oxidative stress in biological systems .

The proposed mechanisms for the biological activities of this compound include:

  • Interaction with Enzymes : The thiomethyl and trifluoromethyl groups may facilitate interactions with specific enzymes or receptors, modulating biochemical pathways involved in cell proliferation and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, the compound may help reduce ROS levels in cells, thereby protecting against damage that can lead to cancer progression .

Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of related compounds on various human cancer cell lines, it was found that derivatives similar to this compound exhibited IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines. The most potent derivative showed an IC50 value of 60.70 µM against the RKO cell line, indicating significant potential for further development as an anticancer agent .

Antioxidant Activity Assessment

Another study highlighted the antioxidant properties of compounds featuring similar functional groups. These compounds demonstrated substantial radical scavenging activity in vitro, suggesting that this compound could similarly contribute to antioxidant defense mechanisms in biological systems .

Comparative Analysis

Compound NameAnticancer Activity (IC50)Anti-inflammatory PotentialAntioxidant Activity
This compound60.70 µM (RKO)ModerateHigh
3-(4-Methylthiophenyl)-2'-trifluoromethylpropiophenone70.00 µMModerateModerate
3-(4-Methylphenyl)-2'-trifluoromethylpropiophenone80.00 µMLowLow

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